Hydroxylammonium sulfate

概要

説明

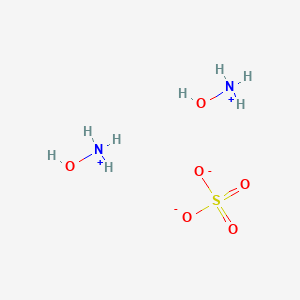

Hydroxylammonium sulfate, with the chemical formula (NH₃OH)₂SO₄, is the sulfuric acid salt of hydroxylamine. It is a white crystalline compound that is slightly hygroscopic and highly soluble in water. This compound is primarily used as a stable and easily handled form of hydroxylamine, which is explosive when pure .

準備方法

Synthetic Routes and Reaction Conditions

Hydroxylammonium sulfate can be synthesized through the Raschig hydroxylamine process, which involves the reduction of nitrite with bisulfite. This process initially produces hydroxylamine disulfonate, which is then hydrolyzed to form this compound . The reaction can be represented as follows: [ \text{NO}_2^- + \text{HSO}_3^- \rightarrow \text{NH}_2\text{OH}(\text{SO}_3)_2 \rightarrow (\text{NH}_3\text{OH})_2\text{SO}_4 ]

Another method involves the acid-base reaction of hydroxylamine with sulfuric acid: [ 2 \text{NH}_2\text{OH}(\text{aq}) + \text{H}_2\text{SO}_4(\text{aq}) \rightarrow (\text{NH}_3\text{OH})_2\text{SO}_4(\text{aq}) ]

Industrial Production Methods

Industrial production of this compound typically follows the Raschig process due to its efficiency and scalability. This method ensures a consistent and high-yield production of the compound .

化学反応の分析

Hydroxylammonium sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrous oxide, sulfur trioxide, water, and ammonia at elevated temperatures. [ 2 (\text{NH}_3\text{OH})_2\text{SO}_4 \rightarrow 2 \text{SO}_3 + \text{N}_2\text{O} + 2 \text{NH}_3 + 5 \text{H}_2\text{O} ]

Reduction: It can reduce aldehydes and ketones to form oximes.

Substitution: It reacts with carboxylic acids and their derivatives to form hydroxamic acids.

Common reagents used in these reactions include sulfuric acid, bisulfite, and various organic compounds. The major products formed include oximes, hydroxamic acids, and other nitrogen-containing compounds .

科学的研究の応用

Organic Synthesis

Hydroxylammonium sulfate is widely used in organic chemistry for the synthesis of various compounds:

- Oxime Formation : It is primarily utilized to convert aldehydes and ketones into oximes, which are important intermediates in the production of nylon and other polymers. This reaction is crucial for developing materials with specific properties .

- Hydroxamic Acids : Hydroxylamine sulfate can transform carboxylic acids and their derivatives into hydroxamic acids. These compounds are valuable in medicinal chemistry and biochemistry due to their ability to chelate metal ions .

- N-Hydroxyureas : The compound also facilitates the conversion of isocyanates into N-hydroxyureas, which are significant in pharmaceutical applications .

Pharmaceutical Applications

This compound serves as a precursor in the synthesis of various pharmaceuticals:

- Antihistamines and CNS Sedatives : It is used in the production of drugs targeting allergies and central nervous system disorders .

- Antimicrobial Agents : The compound plays a role in developing germicides and other antimicrobial agents, enhancing the efficacy of treatments against infections .

- Diabetes Medications : this compound derivatives are involved in synthesizing drugs for managing blood sugar levels .

Agricultural Uses

In agriculture, this compound is employed as a raw material for producing several agrochemicals:

- Herbicides and Insecticides : The compound is integral to synthesizing various herbicides and insecticides, contributing to effective pest management strategies .

- Growth Regulators : Hydroxylamine sulfate derivatives are also used as plant growth regulators, promoting healthier crop development .

Material Science

This compound has notable applications in materials science:

- Rubber Industry : It acts as a radical scavenger, preventing premature polymerization and enhancing the stability of rubber products .

- Textile Industry : The compound is utilized as a dye improver and textile discoloration inhibitor, improving the quality and longevity of textile products .

- Plastics and Detergents : this compound is incorporated into formulations for plastics and detergents, improving their performance characteristics .

Corrosion Inhibition

Recent studies have highlighted this compound's effectiveness as a corrosion inhibitor:

- Carbon Steel Protection : Research indicates that this compound can significantly reduce corrosion rates in carbon steel exposed to hydrochloric acid environments. This property makes it valuable for protecting metal surfaces in industrial applications .

Environmental Applications

This compound's ability to form metal complexes allows it to be used in environmental remediation:

- Metal Extraction : It serves as a precipitant for separating metals from solutions, aiding in recycling processes and reducing environmental contamination .

Case Study 1: Oxime Synthesis

A study demonstrated the efficiency of this compound in synthesizing oximes from various aldehydes. The reaction conditions were optimized to yield high purity products suitable for subsequent polymerization reactions.

Case Study 2: Corrosion Inhibition

In an experimental setup involving carbon steel immersed in hydrochloric acid, this compound was shown to reduce weight loss due to corrosion significantly. The study provided insights into its adsorption characteristics on metal surfaces.

作用機序

The mechanism of action of hydroxylammonium sulfate involves its ability to donate hydroxylamine groups in chemical reactions. This donation facilitates the formation of oximes, hydroxamic acids, and other nitrogen-containing compounds. The molecular targets and pathways involved include the reduction of nitrite and the hydrolysis of hydroxylamine disulfonate .

類似化合物との比較

Hydroxylammonium sulfate is unique due to its stability and ease of handling compared to pure hydroxylamine, which is explosive. Similar compounds include:

Hydroxylammonium nitrate: Used in similar applications but with different reactivity and stability profiles.

Hydroxylammonium chloride: Another salt of hydroxylamine with distinct solubility and reactivity characteristics.

Ammonium sulfate: Used in different industrial applications but lacks the hydroxylamine functionality.

This compound stands out due to its versatility in organic synthesis and its role as a radical scavenger in polymerization reactions .

生物活性

Hydroxylammonium sulfate (HAS), a white crystalline compound with the formula (NH₂OH)₂·H₂SO₄, is recognized for its significant biological activity, particularly in relation to its toxicological effects and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is a strong acid and a powerful reducing agent. It decomposes at temperatures above 120 °C and exhibits high solubility in water (587,000 mg/L at 20 °C) . The compound plays a crucial role in various biochemical processes, particularly as an intermediate in the metabolism of nitrogenous compounds.

| Property | Value |

|---|---|

| Molecular Formula | (NH₂OH)₂·H₂SO₄ |

| Relative Density | 1.883 at 20°C |

| Decomposition Temperature | >120 °C |

| Water Solubility | 587,000 mg/L at 20 °C |

| Log Kow | -3.6 (at pH 3.2) |

Toxicological Profile

The biological activity of this compound is closely linked to its toxicological effects. Studies have shown that it can induce methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which impairs oxygen transport. This was notably observed in pediatric cases where ingestion led to acute oxygen desaturation .

Case Study: Pediatric Methemoglobinemia

In a reported case, two children developed methemoglobinemia after consuming water contaminated with this compound. Despite treatment with methylene blue, their condition required exchange transfusion for recovery . This highlights the compound's potential for severe toxicity even in small amounts.

Absorption and Metabolism

Research indicates that absorption via oral and inhalation routes is high for this compound, while dermal absorption is considered low . In vivo studies on rats demonstrated that repeated exposure resulted in hematological changes including reduced erythrocyte counts and increased spleen weights due to extramedullary hematopoiesis .

Table 2: Toxicity Data from Animal Studies

| Route of Exposure | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral (Rats) | 545-652 | Methemoglobinemia, hematological changes |

| Dermal (Rats) | >500 | Mild irritation observed |

| Inhalation | Not specified | No significant toxic effects reported |

Genotoxicity and Carcinogenic Potential

This compound has been evaluated for genotoxicity with predominantly negative results across various assays. It was found to be non-genotoxic in bacterial tests but showed weak positive results in mouse lymphoma assays . The carcinogenic potential appears to be mediated through non-genotoxic mechanisms related to erythrotoxicity rather than direct DNA damage.

Clinical Implications and Safety Considerations

Given its biological activity, this compound poses significant safety concerns. Occupational exposure limits are crucial due to its potential effects on human health, including respiratory irritation and systemic toxicity from repeated exposure . The compound's use must be carefully regulated to prevent accidental ingestion or inhalation.

特性

IUPAC Name |

hydroxyazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H4NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYYSIDKAKXZEE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH3+]O.[NH3+]O.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH2OH)2.H2SO4, H8N2O6S | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025424 | |

| Record name | Hydroxylamine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE CRYSTALS OR POWDER. | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 58.7 | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.88 g/cm³ | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10039-54-0 | |

| Record name | Hydroxylamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYLAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49KP498D4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。